

Physical properties of 2-(2-methoxyethylthio)ethanol

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Compound of Interest

Compound Name:	1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol
CAS No.:	64743-40-4
Cat. No.:	B14498754

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An In-Depth Technical Guide to the Physical Properties of 2-(2-methoxyethylthio)ethanol

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2-(2-methoxyethylthio)ethanol (CAS No. 25756-33-6). As a multi-functional molecule incorporating ether, thioether, and primary alcohol moieties, this compound presents a unique profile for potential applications in specialty chemical synthesis, materials science, and drug development. This document consolidates available physicochemical data, outlines a standard experimental protocol for property verification, and offers expert insights into the implications of these properties for research and development professionals. The guide is structured to provide both quick-reference data and a deeper causal understanding of the compound's behavior.

Molecular and Structural Characteristics

The functionality of 2-(2-methoxyethylthio)ethanol is derived directly from its molecular architecture. The presence of a terminal hydroxyl group provides a reactive site for

esterification and etherification, while the thioether linkage offers a point for potential oxidation or coordination with metals. The methoxyethyl group influences its solubility and polarity.

Key Identifiers:

- IUPAC Name: 2-((2-methoxyethyl)thio)ethan-1-ol
- CAS Number: 25756-33-6[1]
- Molecular Formula: C₅H₁₂O₂S[1]
- Molecular Weight: 136.21 g/mol



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Caption: Chemical structure of 2-(2-methoxyethylthio)ethanol.

Tabulated Physical Properties

For efficient reference, the known physical properties of 2-(2-methoxyethylthio)ethanol are summarized below. This data is essential for designing experimental conditions, performing safety assessments, and predicting the compound's behavior in various systems.

Property	Value	Unit	Source
Density	1.056	g/cm ³	[1]
Boiling Point	232.7	°C (at 760 mmHg)	[1]
Flash Point	94.5	°C	[1]
Refractive Index	1.478	(at 20°C)	[1]
Vapor Pressure	0.0109	mmHg (at 25°C)	[1]
LogP (o/w)	0.3583	-	[1]

Note: Data for properties such as melting point and specific solubility in various solvents are not readily available in the surveyed literature.

Elucidation of Key Physical Properties

A mere listing of properties is insufficient for rigorous scientific application. This section delves into the practical implications of the key physical data.

Thermal Profile: Boiling and Flash Points

The high boiling point of 232.7°C indicates that 2-(2-methoxyethylthio)ethanol is a low-volatility compound under standard ambient conditions.[1] This characteristic is advantageous in applications where solvent evaporation must be minimized, such as in high-temperature reactions or as a component in specialized formulations.

The flash point of 94.5°C classifies it as a combustible liquid but not highly flammable.[1] This relatively high flash point suggests that while ignition sources should be controlled, the material does not pose an extreme fire hazard at room temperature, simplifying handling procedures compared to more volatile solvents.

Density and Refractive Index

With a density of 1.056 g/cm³, this compound is slightly denser than water.[1] This is a critical consideration for any process involving aqueous extraction or phase separation, as it will constitute the lower phase.

The refractive index (n_D) of 1.478 is a precise and sensitive measure of the compound's purity.^[1] Any deviation from this value can indicate the presence of impurities or residual solvents from synthesis. It is a fundamental parameter for quality control, allowing for rapid, non-destructive assessment of material identity and purity.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) of 0.3583 suggests that the compound has a relatively balanced hydrophilic and lipophilic character.^[1] A LogP value close to zero indicates that it will partition between aqueous and organic phases without a strong preference for either. This amphiphilic nature can be exploited in applications requiring interfacial activity or solubility in a range of polar and non-polar solvents.

Experimental Protocol: Determination of Refractive Index

To ensure the trustworthiness of experimental work, each protocol must be self-validating. The following procedure for determining the refractive index using an Abbe refractometer includes critical calibration and control steps.

Objective: To accurately measure the refractive index of a liquid sample of 2-(2-methoxyethylthio)ethanol for purity verification.

Materials:

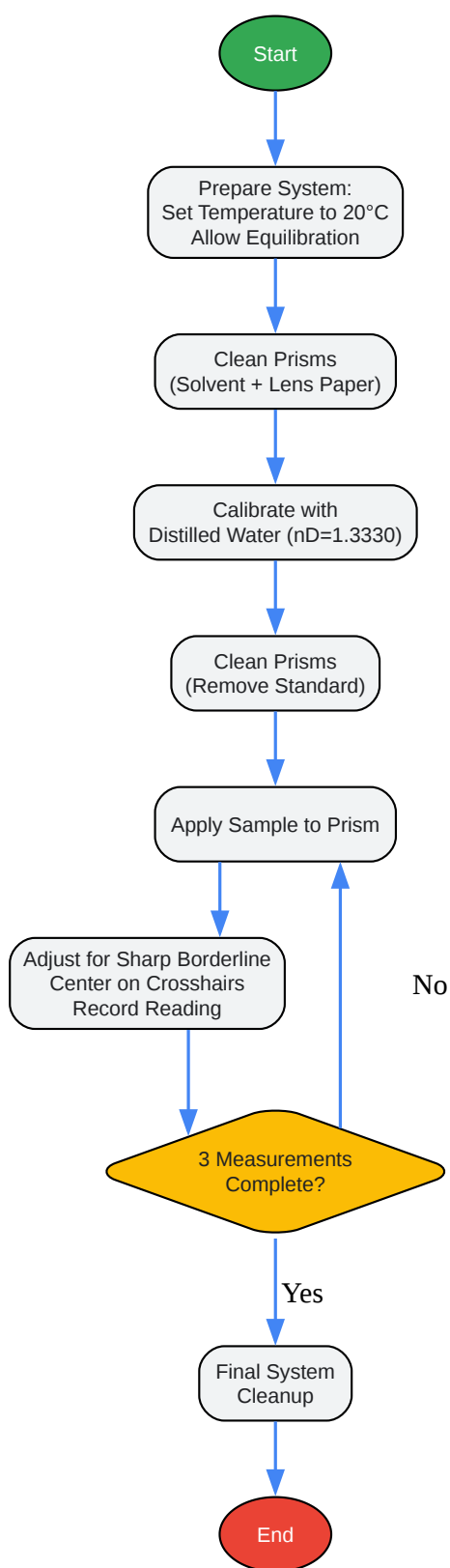
- Abbe Refractometer
- Calibrated digital thermometer
- Constant temperature water bath circulator
- Reference standard (e.g., distilled water, $n_D = 1.3330$ at 20°C)
- Sample of 2-(2-methoxyethylthio)ethanol
- Lint-free lens paper

- Dropper or pipette
- Acetone or ethanol for cleaning

Methodology:

- System Preparation & Calibration:
 - Connect the refractometer prisms to the water bath circulator and set the temperature to precisely 20.0°C. Allow the system to equilibrate for at least 15 minutes. The causality here is that refractive index is highly temperature-dependent; failure to control temperature is a primary source of error.
 - Clean the surfaces of the measuring and illuminating prisms with a soft lens paper moistened with acetone, finishing with a dry wipe.
 - Calibrate the instrument by applying a few drops of distilled water to the prism. Close the prism and observe the borderline through the eyepiece. Adjust the instrument to read 1.3330. This step validates that the instrument is performing correctly before measuring the sample.
- Sample Measurement:
 - Clean the prisms as in step 1 to remove the calibration standard.
 - Using a clean dropper, apply 2-3 drops of 2-(2-methoxyethylthio)ethanol to the surface of the measuring prism.
 - Close the prism assembly firmly to ensure the liquid spreads into a thin, uniform film.
 - Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields enter the field of view.
 - Turn the chromaticity adjustment dial to eliminate any color fringe, creating a sharp, black-and-white borderline. This step corrects for optical dispersion.
 - Use the fine adjustment knob to center the borderline precisely on the crosshairs of the reticle.

- Press the "Read" button or look at the internal scale to obtain the refractive index value.
- Replication and Cleaning:
 - Repeat the measurement two more times with fresh aliquots of the sample, ensuring proper cleaning between each measurement. The results should be within an acceptable tolerance (e.g., ± 0.0002). This replication ensures the precision and reliability of the obtained value.
 - Thoroughly clean the prisms with a suitable solvent and lens paper after the final measurement.

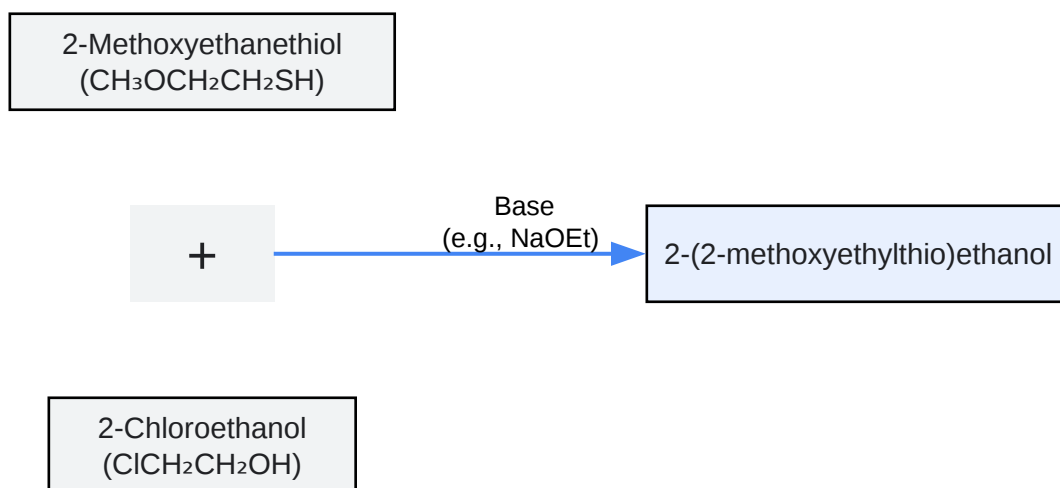


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Caption: Workflow for Refractive Index Determination.

Synthesis Context

Understanding the origin of a compound provides insight into potential impurities. A plausible synthetic route for 2-(2-methoxyethylthio)ethanol involves a nucleophilic substitution reaction between 2-methoxyethanethiol and a 2-haloethanol, such as 2-chloroethanol, under basic conditions.[1]



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Caption: Plausible synthesis pathway for the target compound.

References

- 2-[(2-Methoxyethyl)thio]ethanol | CAS#:25756-33-6, Chemsrsc, [[Link](#)]

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Sources

- 1. 2-[(2-Methoxyethyl)thio]ethanol | CAS#:25756-33-6 | Chemsrsc [chemsrc.com]
- To cite this document: BenchChem. [Physical properties of 2-(2-methoxyethylthio)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:

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